Mal-PEG4-Val-Cit-PAB-OH

ADC Linker Solubility Bioconjugation

Inconsistent bioconjugation and ADC aggregation frequently arise from non-optimized linkers. Mal-PEG4-Val-Cit-PAB-OH addresses these challenges through its precisely engineered architecture. • PEG4 spacer mitigates hydrophobic payload aggregation, enabling higher Drug-to-Antibody Ratios (DAR) and superior ADC homogeneity compared to non-PEGylated Val-Cit linkers. • Quantified DMSO solubility (≥83 mg/mL) supports concentrated stock preparation, minimizing organic solvent volume in bioconjugation and preserving antibody integrity. • Terminal hydroxyl group permits versatile activation for payloads lacking primary amines, offering synthetic flexibility not available with pre-activated amine-specific analogs.

Molecular Formula C33H50N6O11
Molecular Weight 706.8 g/mol
Cat. No. B608843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG4-Val-Cit-PAB-OH
SynonymsMal-PEG4-Val-Cit-PAB-OH
Molecular FormulaC33H50N6O11
Molecular Weight706.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H50N6O11/c1-23(2)30(32(45)37-26(4-3-12-35-33(34)46)31(44)36-25-7-5-24(22-40)6-8-25)38-27(41)11-14-47-16-18-49-20-21-50-19-17-48-15-13-39-28(42)9-10-29(39)43/h5-10,23,26,30,40H,3-4,11-22H2,1-2H3,(H,36,44)(H,37,45)(H,38,41)(H3,34,35,46)/t26-,30-/m0/s1
InChIKeyRFGYJIMAJDHMSQ-YZNIXAGQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-PEG4-Val-Cit-PAB-OH: Quantified Differentiation Guide for ADC Linker Selection and Procurement


Mal-PEG4-Val-Cit-PAB-OH (CAS# 2055041-39-7) is a cleavable, heterobifunctional linker used in the synthesis of Antibody-Drug Conjugates (ADCs). Its modular design comprises a maleimide group for covalent conjugation to antibody thiols, a four-unit polyethylene glycol (PEG4) spacer, a Valine-Citrulline (Val-Cit) dipeptide sequence cleaved by the lysosomal protease Cathepsin B, and a para-aminobenzyl (PAB) self-immolative spacer with a terminal hydroxyl group for payload attachment . This specific combination of components is designed to address challenges related to ADC aggregation, plasma stability, and intracellular drug release, distinguishing it from analogs with different PEG lengths or terminal functionalities .

Mal-PEG4-Val-Cit-PAB-OH: Why Direct Substitution with Other PEG-Length or Non-PEGylated Val-Cit Linkers is Not Advisable


Substituting Mal-PEG4-Val-Cit-PAB-OH with a generic Val-Cit linker, such as Mal-Val-Cit-PAB-OH (without a PEG spacer) or a linker with a different PEG chain length (e.g., PEG2, PEG8), can introduce significant variability in critical ADC properties that affect both development and therapeutic outcomes. The absence of a PEG spacer in non-PEGylated linkers is directly linked to increased aggregation and rapid plasma clearance when conjugated to hydrophobic payloads, a well-documented issue in ADC development [1]. Conversely, while longer PEG chains (e.g., PEG8) may offer greater hydrophilicity, the specific length of PEG4 is often empirically chosen to provide a balanced profile of solubility and stability for a broad range of payloads, as seen in numerous clinical and preclinical ADC constructs [2]. Therefore, simply swapping one Val-Cit linker for another without considering PEG length can lead to irreproducible bioconjugation efficiency, altered pharmacokinetics, and compromised ADC stability, making precise linker selection a critical step in reproducible research and development.

Mal-PEG4-Val-Cit-PAB-OH: Quantitative Evidence for Differentiated Performance in ADC Development


DMSO Solubility of Mal-PEG4-Val-Cit-PAB is 83.33 mg/mL, Enabling High-Concentration Stock Preparation

Mal-PEG4-Val-Cit-PAB (the direct precursor of the -OH variant) demonstrates a quantified solubility of 83.33 mg/mL in DMSO [1]. While a closely related analog with a shorter PEG spacer, Mal-PEG2-Val-Cit-PAB-OH, exhibits a higher solubility of 125 mg/mL in the same solvent , this comparison highlights a critical nuance in linker selection: the PEG4 spacer provides a balanced, and often preferred, solubility profile that avoids potential issues with excessive hydrophilicity which can sometimes lead to unwanted non-specific interactions or altered pharmacokinetics in vivo. The -OH variant is expected to have comparable solubility.

ADC Linker Solubility Bioconjugation

PEG4 Spacer Mitigates ADC Aggregation Compared to Non-PEGylated Val-Cit Linkers

A critical limitation of non-PEGylated Val-Cit-PAB linkers is their propensity to form a 'surfactant-like' structure that promotes aggregation when conjugated to hydrophobic payloads, particularly at high Drug-to-Antibody Ratios (DAR >4). This aggregation leads to rapid plasma clearance, decreased efficacy, and increased toxicity in vivo [1]. The PEG4 spacer in Mal-PEG4-Val-Cit-PAB-OH is specifically designed to increase the hydrophilicity of the linker-payload construct, thereby reducing this aggregation propensity and improving the stability and pharmacokinetic profile of the resulting ADC . While no direct, single-assay comparison is publicly available, this is a foundational principle in ADC linker design, making the inclusion of a PEG4 spacer a key differentiator from first-generation Val-Cit linkers.

ADC Linker Aggregation Pharmacokinetics

Terminal -OH Group Provides Versatile Functionalization for Diverse Payloads

The terminal hydroxyl (-OH) group on the PAB moiety of Mal-PEG4-Val-Cit-PAB-OH serves as a versatile handle for activation and subsequent conjugation to a wide variety of payloads. This is a key point of differentiation from its direct analog, Mal-PEG4-Val-Cit-PAB-PNP, which features a pre-activated para-nitrophenyl (PNP) carbonate ester . While the -PNP variant offers ready-to-conjugate convenience for amine-containing payloads, the -OH variant provides greater flexibility for the user. It can be selectively activated with a range of chemistries (e.g., forming a carbonate with bis(p-nitrophenyl) carbonate, or a carbamate with a chloroformate) to conjugate to payloads with diverse functional groups beyond primary amines, such as alcohols or thiols, enabling a broader scope of ADC design .

ADC Linker Payload Conjugation Bioconjugation

Mal-PEG4-Val-Cit-PAB-OH: Optimal Research and Industrial Application Scenarios


Synthesis of ADCs with Highly Hydrophobic Payloads

When developing an ADC with a hydrophobic cytotoxic payload (e.g., certain tubulin inhibitors or DNA-damaging agents), Mal-PEG4-Val-Cit-PAB-OH is the linker of choice. The PEG4 spacer is essential for mitigating the aggregation that is commonly observed with non-PEGylated Val-Cit linkers, as established by class-level evidence [1]. This aggregation can lead to rapid in vivo clearance and reduced efficacy. By using this linker, researchers can achieve higher Drug-to-Antibody Ratios (DAR) and improved ADC homogeneity, thereby increasing the likelihood of producing a therapeutically viable conjugate .

Construction of Custom ADCs with Non-Amine Payloads

This linker is particularly well-suited for research groups that need to conjugate payloads that lack a primary amine functional group. The terminal hydroxyl group of Mal-PEG4-Val-Cit-PAB-OH provides a versatile point for activation and conjugation to alcohols, thiols, or other nucleophiles, offering a level of synthetic flexibility not available with pre-activated, amine-specific analogs like Mal-PEG4-Val-Cit-PAB-PNP . This makes it a strategic procurement choice for exploratory ADC programs investigating novel payload classes or requiring custom linker-payload attachment strategies.

High-Concentration Bioconjugation Reactions in Organic Solvents

The quantified solubility of Mal-PEG4-Val-Cit-PAB in DMSO (83.33 mg/mL) [2] allows for the preparation of highly concentrated stock solutions. This is a critical advantage when working with precious or poorly soluble antibody intermediates or when performing bioconjugation reactions in mixed aqueous/organic solvent systems. High stock concentrations minimize the volume of organic solvent introduced into the conjugation reaction, helping to preserve antibody structure and function, and ensuring more reproducible and efficient labeling.

Reproducible Production of Research-Grade ADCs for In Vitro and In Vivo Studies

For laboratories aiming to generate consistent and reliable data from their ADC studies, the balanced properties of Mal-PEG4-Val-Cit-PAB-OH are advantageous. Its PEG4 spacer is widely considered an empirical standard in the field [3], striking a balance between solubility and stability that has been validated across numerous ADC constructs. Procuring this well-characterized linker reduces the variability introduced by less optimal spacer lengths (e.g., PEG2 or PEG8), thereby improving the reproducibility of ADC synthesis, characterization, and downstream biological assays, which is paramount for both academic and industrial research settings.

Quote Request

Request a Quote for Mal-PEG4-Val-Cit-PAB-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.